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Compound of Interest

Compound Name: EGTA tetrasodium

Cat. No.: B1368698

Introduction

The isolation of high-quality, high-molecular-weight DNA is fundamental to a vast array of
molecular biology applications, from PCR and sequencing to cloning and genomic library
construction. A critical step in this process is the effective lysis of cells to release the nucleic
acids while simultaneously protecting them from degradation by endogenous nucleases. Lysis
buffers are complex solutions designed to disrupt cell membranes and inactivate cellular
components that can compromise DNA integrity. EGTA (ethylene glycol-bis(-aminoethyl
ether)-N,N,N',N'-tetraacetic acid) is a key additive in many such buffers, playing a crucial role in
preserving the quality and yield of the extracted DNA.

Mechanism of Action: Selective Cation Chelation

The primary function of EGTA in DNA extraction is to act as a chelating agent. Chelators are
molecules that can form multiple bonds with a single metal ion, effectively sequestering it from
the solution. Many nucleases, particularly DNase I, require divalent cations as cofactors to
function. Calcium ions (Ca?*) are potent activators for these enzymes.[1][2][3] In the presence
of Ca?*, DNases can rapidly degrade DNA upon cell lysis, leading to low yields and fragmented
genetic material.

EGTA possesses a high selectivity for Ca?* ions.[4][5][6] It has a significantly higher affinity for
Caz* compared to other divalent cations like magnesium (Mg2*).[5][7] This specificity is the key
advantage of EGTA over other common chelators like EDTA (ethylenediaminetetraacetic acid).
While EDTA chelates both Ca2+ and Mg?* effectively, the preservation of Mg2* can be important
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for downstream applications where enzymes like Taq polymerase require it for activity. By
selectively removing Ca2* from the lysate, EGTA effectively inhibits the activity of Ca2*-
dependent nucleases without significantly depleting the Mg2* concentration.[3]

Data Summary
Table 1: Comparison of EGTA and EDTA Chelating

Agents

Feature EGTA EDTA

Calcium (Caz*) and

Primary Target lon Calcium (Caz*) ]
Magnesium (Mg?*)
Affinity for Ca2+ Very High High
Affinity for Mg2* Low High
] ) Inhibits Ca2*-dependent Inhibits a broad range of

Primary Function

nucleases. metallo-nucleases.
Typical Concentration 1-10 mM 1-25 mM

Preserves Mg2* concentration
, Broad-spectrum nuclease
Key Advantage for downstream enzymatic o
) inhibition.
reactions.

Table 2: lllustrative Data on DNA Yield and Purity

The following data is illustrative, based on the established principles of nuclease inhibition by
EGTA and EDTA. Actual results may vary depending on the cell type, protocol, and storage
conditions.
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Lysis Buffer Avg. DNA Yield (ng/ . DNA Integrity (Gel
. A260/A280 Purity )
Condition pL) Electrophoresis)
) Significant smearing,
No Chelating Agent 55 1.65 )
low molecular weight
. Sharp, high molecular
With 5 mM EGTA 150 1.85 )
weight band
) Sharp, high molecular
With 5 mM EDTA 160 1.88

weight band

Experimental Protocols
Protocol 1: Preparation of a Mammalian Cell Lysis Buffer
with EGTA (100 mL)

Materials:

Tris-HCI

e NaCl

e EGTA

e Sodium Dodecyl Sulfate (SDS)

» Nuclease-free water

e pH meter

 Sterile container

Procedure:

» To 80 mL of nuclease-free water, add the following components:

o 1 M Tris-HCI, pH 8.0: 1 mL (Final concentration: 10 mM)
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o 5 M NaCl: 8 mL (Final concentration: 400 mM)

o 0.5M EGTA, pH 8.0: 1 mL (Final concentration: 5 mM)

« Stir until all components are fully dissolved.

¢ Adjust the pH to 8.0 using HCI or NaOH if necessary.

e Add 10% SDS solution: 5 mL (Final concentration: 0.5% w/v).
o Adjust the final volume to 100 mL with nuclease-free water.

 Sterilize by autoclaving or filtration through a 0.22 um filter. Store at room temperature.

Protocol 2: Genomic DNA Extraction from Cultured
Mammalian Cells

Materials:

Cultured mammalian cells (e.g., HeLa, HEK293)
e Phosphate-Buffered Saline (PBS), ice-cold

o Lysis Buffer with EGTA (from Protocol 1)

o Proteinase K (20 mg/mL solution)

e RNase A (10 mg/mL solution)

e Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

¢ Chloroform:Isoamyl Alcohol (24:1)
 |sopropanol, ice-cold

e 70% Ethanol, ice-cold

e TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)
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e Microcentrifuge tubes (1.5 mL)
¢ Microcentrifuge
Procedure:

e Cell Harvesting: Harvest approximately 1-5 x 10° cells by centrifugation at 500 x g for 5
minutes. Discard the supernatant.

e Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS. Centrifuge again at 500 x g for 5
minutes and discard the supernatant.

o Cell Lysis: Resuspend the cell pellet in 500 L of Lysis Buffer with EGTA. Add 2.5 L of
Proteinase K (20 mg/mL) to a final concentration of 100 pug/mL. Mix gently by inverting the
tube.

e Digestion: Incubate the lysate at 56°C for 1-3 hours, or overnight, to allow for complete
protein digestion.

 RNA Removal: Cool the sample to room temperature. Add 2.5 pL of RNase A (10 mg/mL) to
a final concentration of 50 pg/mL. Incubate at 37°C for 30 minutes.

e Phenol-Chloroform Extraction: Add an equal volume (500 uL) of phenol:.chloroform:isoamyl
alcohol. Mix by inverting the tube for 2 minutes. Centrifuge at 12,000 x g for 10 minutes.

o Phase Separation: Carefully transfer the upper aqueous phase containing the DNA to a new
microcentrifuge tube. Be cautious not to disturb the protein interface.

o Chloroform Extraction: Add an equal volume (500 pL) of chloroform:isoamyl alcohol. Mix and
centrifuge as in step 6. Transfer the upper agueous phase to a new tube.

o DNA Precipitation: Add 0.7-1.0 volumes of ice-cold isopropanol to the agueous phase. Mix
gently by inversion until a white DNA precipitate becomes visible.

o Pelleting: Centrifuge at 12,000 x g for 15 minutes at 4°C. A white pellet of DNA should be
visible at the bottom of the tube.
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e Washing: Carefully discard the supernatant. Add 1 mL of ice-cold 70% ethanol to wash the
pellet. Centrifuge at 12,000 x g for 5 minutes.

e Drying: Discard the ethanol and air-dry the pellet for 10-15 minutes. Do not over-dry, as this
can make the DNA difficult to dissolve.

e Resuspension: Resuspend the DNA pellet in 50-100 pL of TE Buffer. Incubate at 65°C for 10
minutes to aid dissolution. Store the DNA at -20°C.

Visualizations
Mechanism of EGTA Action

© 2025 BenchChem. All rights reserved. 6/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

Cell Lysate Result

Degraded DNA
Fragments

Activata Caz*-dependent g .
Chelates / Sequesters Stva ey Genomic DNA

High Molecular
Weight DNA

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1368698?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

1. Harvest & Wash

Mammalian Cells

2. Cell Lysis
(Buffer with EGTA, Proteinase K)
3. RNA Digestion
(RNase A)

4. Phenol-Chloroform
Extraction

5. DNA Precipitation
(Isopropanol)

6. Wash Pellet
(70% Ethanol)

7. Resuspend DNA
(TE Buffer)

High-Quality gDNA

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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